3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole
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Overview
Description
The compound “3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, pyrazoles are generally stable under normal conditions and have a planar geometry due to the aromaticity of the pyrazole ring .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Pathways and Reactivity 3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole and related compounds have been explored for their interesting chemical properties, particularly in terms of synthesis and reactivity. A comparative study highlights the regioselectivity in the synthesis of similar pyrazoles, revealing the impact of reaction media on the formation of specific isomers, thus suggesting potential for precise synthetic control (Martins et al., 2012). Additionally, novel pyrazolyl-imine and imidazolyl-imine pincer palladium complexes have been synthesized, offering potential applications in catalysis, specifically in Heck coupling reactions (Boltina et al., 2012).
Structural Insights through Crystallography Studies involving this compound and structurally similar compounds have provided insights into their molecular and crystal structure. For instance, hydrogen-bonded chains and aggregates have been observed in certain pyrazole compounds, elucidating the intermolecular interactions that dictate their solid-state arrangement (Abonía et al., 2007). Moreover, the formation of π-stacked chains of hydrogen-bonded dimers and sheets in related compounds underscores the importance of hydrogen bonding and π-π interactions in their structural organization (Portilla et al., 2011).
Applications in Catalysis and Material Science
Catalysis Palladium complexes involving pyrazolyl-imine and imidazolyl-imine ligands, as mentioned earlier, show promise as catalysts in Heck coupling reactions, indicating their potential utility in fine chemical and pharmaceutical synthesis (Boltina et al., 2012).
Material Science and Molecular Magnetism In the realm of material science, especially focusing on molecular magnetism, Schiff-base proligands and pyrazole derivatives have been utilized to synthesize tetranuclear and pentanuclear compounds of rare-earth metals. The magnetic properties of these compounds, underpinned by their unique structural arrangements, have been extensively studied, revealing weak ferromagnetic and antiferromagnetic interactions and single-molecule magnet behavior under an applied field (Yadav et al., 2015).
Future Directions
Properties
IUPAC Name |
3-tert-butyl-1-methyl-4-nitroso-2H-indeno[1,2-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(17-19)9-7-5-6-8-10(9)13(11)18(4)16-14/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNPOBBKLYSPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=C3C=CC=CC3=C2N(N1)C)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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